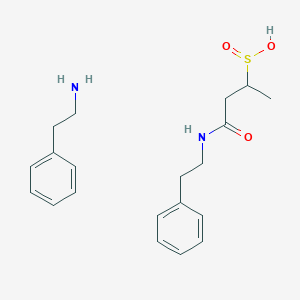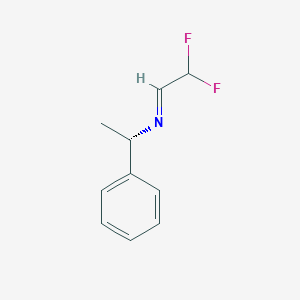
(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine
Descripción general
Descripción
(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine is an organic compound characterized by the presence of a difluoroethylidene group attached to a phenylethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine typically involves the reaction of (S)-1-phenylethylamine with a difluoroethylidene precursor. One common method includes the use of difluoroacetaldehyde as the difluoroethylidene source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoroethylidene group.
-
Step 1: Formation of Difluoroethylidene Intermediate
Reagents: Difluoroacetaldehyde, anhydrous solvent (e.g., dichloromethane)
Conditions: Low temperature, inert atmosphere (e.g., nitrogen or argon)
-
Step 2: Reaction with (S)-1-Phenylethylamine
Reagents: (S)-1-Phenylethylamine, difluoroethylidene intermediate
Conditions: Room temperature, anhydrous conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoroethylidene group to a difluoroethyl group.
Substitution: The phenyl group or the difluoroethylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced forms such as difluoroethyl derivatives.
Substitution Products: Various substituted phenylethylamine derivatives.
Aplicaciones Científicas De Investigación
(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine involves its interaction with specific molecular targets. The difluoroethylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The phenylethylamine backbone may interact with receptors or enzymes, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine
- This compound derivatives
- Other difluoroethylidene-substituted amines
Uniqueness
This compound is unique due to the presence of the difluoroethylidene group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds without the difluoroethylidene substitution.
Propiedades
IUPAC Name |
2,2-difluoro-N-[(1S)-1-phenylethyl]ethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-8,10H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMZKLAUXURNPG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N=CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426547 | |
| Record name | (1E)-2,2-Difluoro-N-[(1S)-1-phenylethyl]ethan-1-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161754-60-5 | |
| Record name | (1E)-2,2-Difluoro-N-[(1S)-1-phenylethyl]ethan-1-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


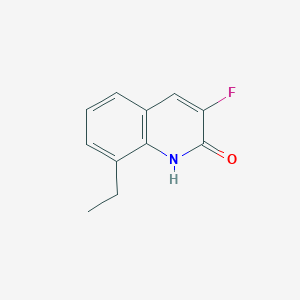
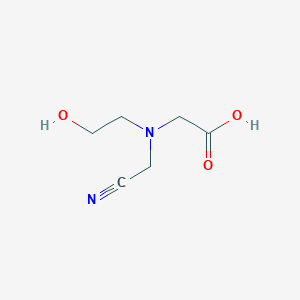
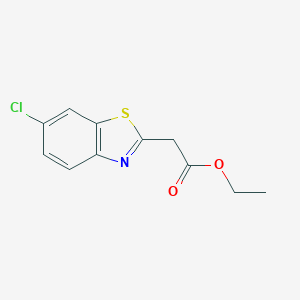
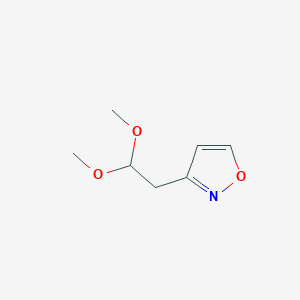
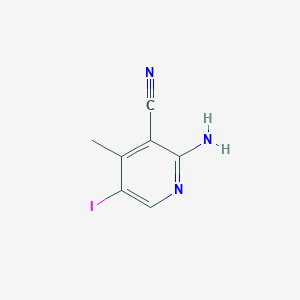
![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)
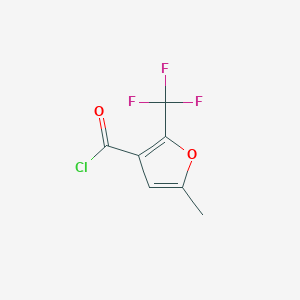
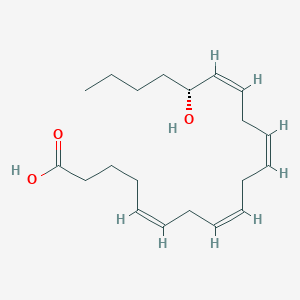
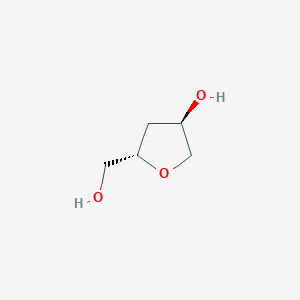
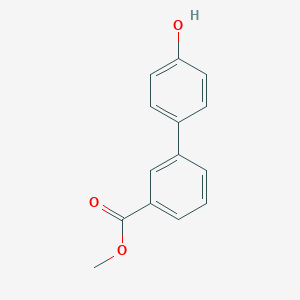
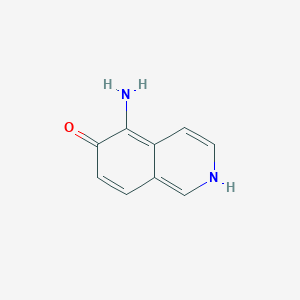
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B62302.png)

